molecular formula C18H21N5O3S2 B14022005 {1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate CAS No. 57464-60-5

{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate

Cat. No.: B14022005
CAS No.: 57464-60-5
M. Wt: 419.5 g/mol
InChI Key: ZBOOZIUAXSETNN-UHFFFAOYSA-N
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Description

9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the purine base. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Coupling with the Purine Base: The final step involves coupling the pyrrolidine derivative with the purine base, which can be facilitated by using coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Sulfonyl Compounds: Other sulfonyl-containing compounds, such as sulfonamides.

    Purine Analogs: Compounds with similar purine bases, such as adenine and guanine derivatives.

Uniqueness

9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a purine base. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features.

Properties

CAS No.

57464-60-5

Molecular Formula

C18H21N5O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

[1-(6-methylsulfanylpurin-9-yl)pyrrolidin-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H21N5O3S2/c1-13-5-7-15(8-6-13)28(24,25)26-10-14-4-3-9-22(14)23-12-21-16-17(23)19-11-20-18(16)27-2/h5-8,11-12,14H,3-4,9-10H2,1-2H3

InChI Key

ZBOOZIUAXSETNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2N3C=NC4=C3N=CN=C4SC

Origin of Product

United States

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